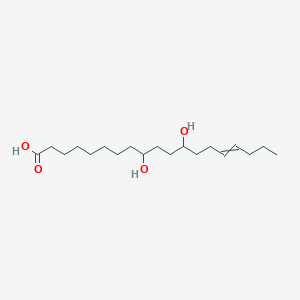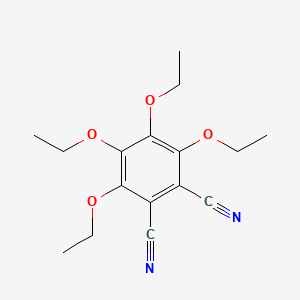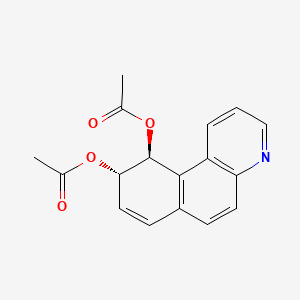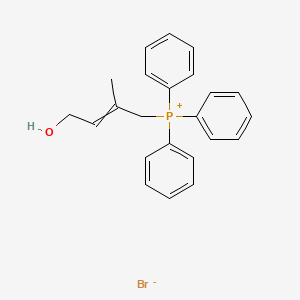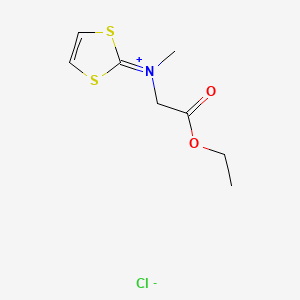
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride is a chemical compound known for its unique structure and properties It contains a dithiol ring, an ethoxy group, and a methylated oxoethanaminium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride typically involves the reaction of 1,3-dithiol-2-ylidene with ethoxycarbonyl and methyl groups under controlled conditions. One common method includes the use of aromatic nucleophilic substitution reactions, where the dithiol ring is fused with ethoxycarbonyl and methyl groups . The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the nucleophilic attack and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The dithiol ring can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the oxoethanaminium moiety to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol ring results in disulfides, while reduction of the oxoethanaminium moiety yields alcohols.
科学的研究の応用
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors and thin-film transistors due to its electron-deficient nature and good film-forming properties.
Materials Science: The compound is employed in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for synthesizing more complex molecules and polymers with specific functionalities.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive compounds.
作用機序
The mechanism of action of N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride involves its interaction with molecular targets through its electron-deficient dithiol ring and oxoethanaminium moiety. These interactions can lead to the formation of stable complexes with various substrates, facilitating their use in organic electronics and materials science . The molecular pathways involved include electron transfer processes and the stabilization of charge carriers in electronic devices.
類似化合物との比較
Similar Compounds
Naphthalenediimides fused with 2-(1,3-dithiol-2-ylidene)acetonitrile: These compounds share a similar dithiol ring structure and are used in organic electronics for their electron-deficient properties.
Core-extended naphthalene diimides: These molecules contain extended aromatic systems fused with dithiol rings, enhancing their electronic properties for use in thin-film transistors.
Uniqueness
N-1,3-Dithiol-2-ylidene-2-ethoxy-N-methyl-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which provide a balance of electron-deficient and electron-donating properties. This makes it particularly useful in applications requiring precise control over electronic properties and stability under various conditions.
特性
CAS番号 |
105877-72-3 |
|---|---|
分子式 |
C8H12ClNO2S2 |
分子量 |
253.8 g/mol |
IUPAC名 |
1,3-dithiol-2-ylidene-(2-ethoxy-2-oxoethyl)-methylazanium;chloride |
InChI |
InChI=1S/C8H12NO2S2.ClH/c1-3-11-7(10)6-9(2)8-12-4-5-13-8;/h4-5H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
LYUVMQZPACIEAT-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C[N+](=C1SC=CS1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


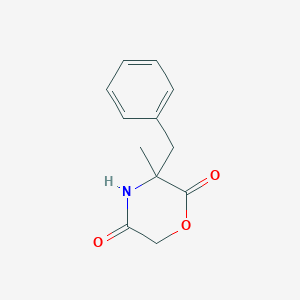
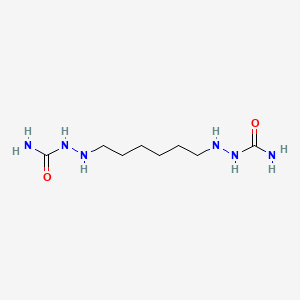
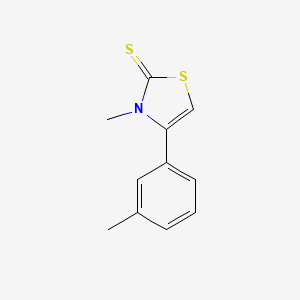
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
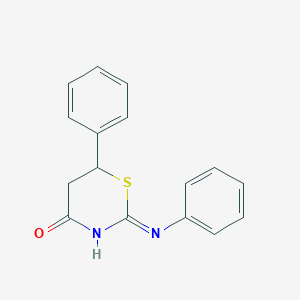
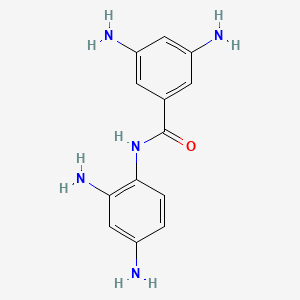
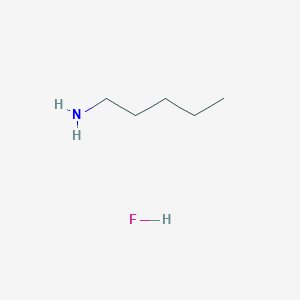
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

